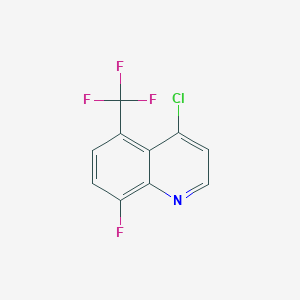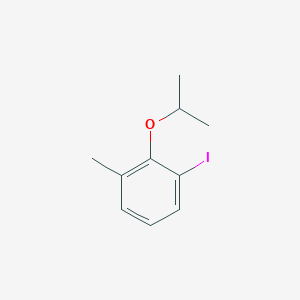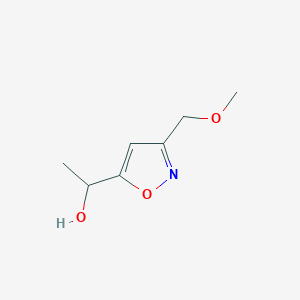
1-(3-(Methoxymethyl)isoxazol-5-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Methoxymethyl)isoxazol-5-yl)ethanol is a compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Methoxymethyl)isoxazol-5-yl)ethanol typically involves the cyclization of α,β-acetylenic oximes or the reaction of hydroxylamine with β-diketones or their synthetic equivalents . One common method is the AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes, which leads to substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(Methoxymethyl)isoxazol-5-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite, reducing agents like hydrogen gas, and catalysts like AuCl3 and CuCl . Reaction conditions vary depending on the desired product but often involve moderate temperatures and pressures .
Major Products
Major products formed from these reactions include substituted isoxazoles, oximes, and amines .
Applications De Recherche Scientifique
1-(3-(Methoxymethyl)isoxazol-5-yl)ethanol has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(3-(Methoxymethyl)isoxazol-5-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-(3-(Methoxymethyl)isoxazol-5-yl)ethanol include other isoxazole derivatives, such as:
- 3,5-disubstituted isoxazoles
- 4,5-disubstituted isoxazoles
- Isoxazole-3-carboxylic acids
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties . Its methoxymethyl and ethanol groups contribute to its solubility, reactivity, and potential biological activities .
Propriétés
Formule moléculaire |
C7H11NO3 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
1-[3-(methoxymethyl)-1,2-oxazol-5-yl]ethanol |
InChI |
InChI=1S/C7H11NO3/c1-5(9)7-3-6(4-10-2)8-11-7/h3,5,9H,4H2,1-2H3 |
Clé InChI |
QKYGUBNPFHSCNK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=NO1)COC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


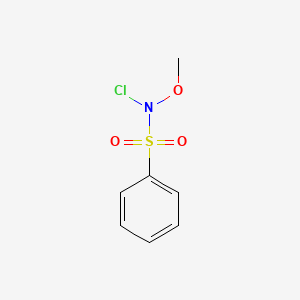
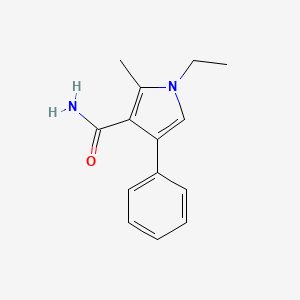
![1-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868026.png)
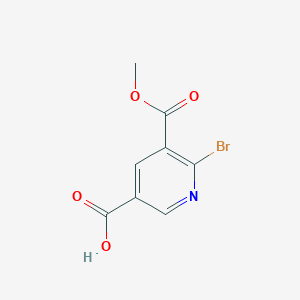

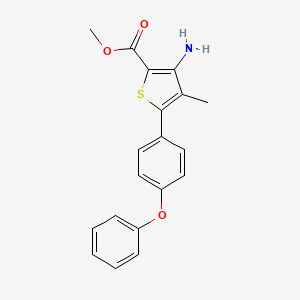
![2-Chloro-6-iodobenzo[d]oxazole](/img/structure/B12868056.png)
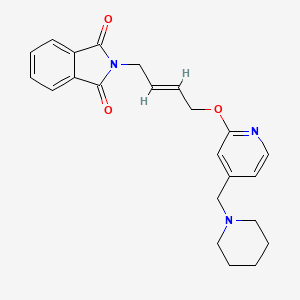

![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12868065.png)
